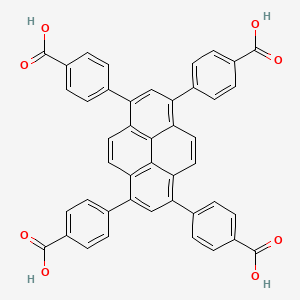
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid
Vue d'ensemble
Description
“4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid” is a unique organic compound with a CAS number of 933047-52-0 . It has a molecular weight of 682.69 .
Synthesis Analysis
The compound can be synthesized by condensation of 4,4’,4’‘,4’‘’-(pyrene-1,3,6,8-tetrayl)tetraaniline and 2,5-dihydroxyterephthalaldehyde . Another synthesis method involves 2,5-dimethoxyterephthalaldehyde under solvothermal conditions .Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C44H26O8 . The InChI code for the compound is 1S/C44H26O8/c45-41(46)27-9-1-23(2-10-27)35-21-36(24-3-11-28(12-4-24)42(47)48)32-19-20-34-38(26-7-15-30(16-8-26)44(51)52)22-37(25-5-13-29(14-6-25)43(49)50)33-18-17-31(35)39(32)40(33)34/h1-22H,(H,45,46)(H,47,48)(H,49,50)(H,51,52) .Chemical Reactions Analysis
The compound has been used in the synthesis of covalent organic frameworks (COFs) via condensation polymerization .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a sealed container in a dry place .Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs)
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid plays a crucial role in the development of Metal–Organic Frameworks (MOFs). Its usage in MOFs demonstrates enhanced stability and porosity, crucial for applications in catalysis and separation. For example, a Zirconium-based MOF utilizing this compound showed outstanding chemical stability and high surface area, making it ideal for various practical applications (Kalidindi et al., 2014).
Photocatalytic Activity
This compound has been employed in the synthesis of Titanium Metal Organic Frameworks with visible-light responsive photocatalytic activity. Such MOFs are promising for a range of photocatalytic reactions, from hydrogen evolution to selective oxidation of organic substrates (Cadiau et al., 2020).
Gas Sorption Properties
Another application is in the field of gas sorption, where this compound is used in the synthesis of MOFs with high specific surface areas. These MOFs demonstrate promising hydrogen uptake capacity, which is crucial in energy storage and other industrial applications (Moreau et al., 2011).
Electrocatalytic Water Oxidation
In the context of electrocatalysis, MOFs incorporating this compound have been shown to catalyze the electrochemical oxidation of water to dioxygen, with potential applications in sustainable energy production (Howe et al., 2022).
Catalysis and Reactivity
The integration of this compound in covalent organic frameworks has demonstrated enhanced catalytic activity, particularly in the transesterification of glycerol with dialkyl carbonates. This showcases its potential in creating patterns of catalytic reactivity (Chai et al., 2021).
Fluorescence Detection
This compound has been used in the synthesis of luminescent derivatives for the detection of metals and nitro aromatic compounds. Its incorporation in such compounds aids in sensitive fluorescence-based detection methods (Hou et al., 2019).
Organic Semiconductors
It also finds application in the synthesis of organic semiconductors, particularly in OLED devices. Substituted derivatives of this compound have been used in the creation of materials for blue and green emission in OLEDs with promising performance (Salunke et al., 2016).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Orientations Futures
Propriétés
IUPAC Name |
4-[3,6,8-tris(4-carboxyphenyl)pyren-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26O8/c45-41(46)27-9-1-23(2-10-27)35-21-36(24-3-11-28(12-4-24)42(47)48)32-19-20-34-38(26-7-15-30(16-8-26)44(51)52)22-37(25-5-13-29(14-6-25)43(49)50)33-18-17-31(35)39(32)40(33)34/h1-22H,(H,45,46)(H,47,48)(H,49,50)(H,51,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCDAMXLLUJLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid | |
CAS RN |
933047-52-0 | |
| Record name | 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid considered a promising ligand in the development of photocatalytic MOFs?
A1: 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid exhibits unique properties that make it highly desirable for photocatalytic applications. Firstly, its large aromatic structure, consisting of a pyrene core and four benzoic acid groups, allows for strong absorption of visible light. [, ] This characteristic is crucial for efficient utilization of sunlight, a readily available and sustainable energy source. Secondly, when incorporated into MOFs, this ligand contributes to enhanced charge separation lifetimes. [] This extended lifespan of photogenerated electrons and holes is critical for promoting redox reactions, which are the foundation of photocatalysis.
Q2: Can you elaborate on the structural characteristics of MOFs incorporating 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid and how they contribute to photocatalysis?
A2: Research has shown that integrating 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid as a ligand can significantly impact the structure and consequently, the photocatalytic activity of MOFs. For example, studies demonstrate a morphological shift from plate-like to octahedral structures when this ligand is introduced into a titanium-based MOF. [] This change is often accompanied by an increase in structural defects, specifically missing ligands, which can act as active sites for catalytic reactions. Additionally, these modified MOFs typically exhibit larger surface areas and pore volumes, further facilitating reactant adsorption and enhancing overall catalytic efficiency. []
Q3: What specific photocatalytic reactions have been successfully demonstrated using MOFs containing 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid?
A3: MOFs incorporating 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid have shown significant promise in driving photocatalytic hydrogen peroxide (H2O2) production from dioxygen (O2) reduction. [] This reaction is of particular interest for various applications, including clean energy production and environmental remediation. Importantly, these MOFs can catalyze this reaction under visible light irradiation, showcasing their potential for sustainable and efficient H2O2 synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



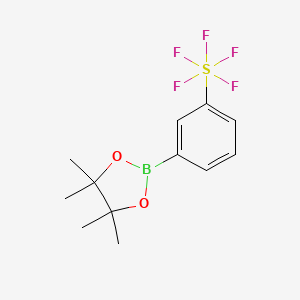
![1-Cyclohexylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433732.png)
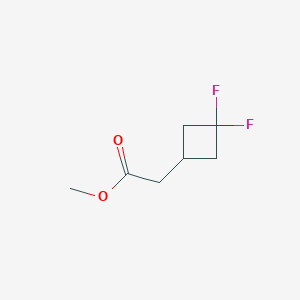
![Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433736.png)
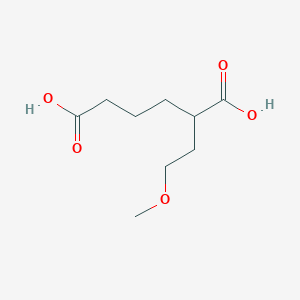
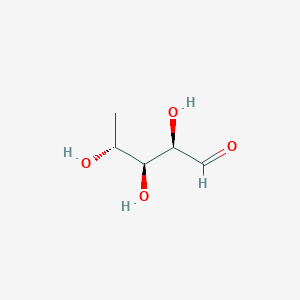

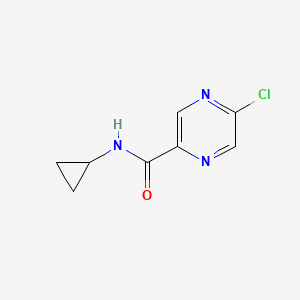
![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)

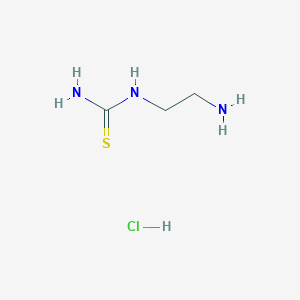


![6,6-Dimethyl-2-azaspiro[3.3]heptane](/img/structure/B1433753.png)